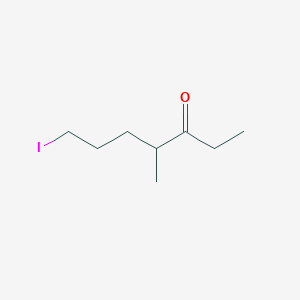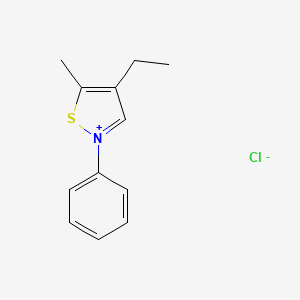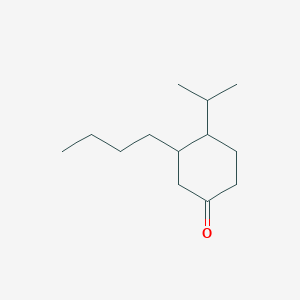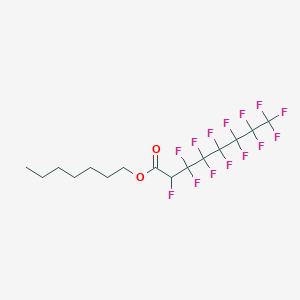
(4-Carbonochloridoylphenyl)mercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Carbonochloridoylphenyl)mercury;hydrate is a chemical compound that contains both organic and inorganic components It is characterized by the presence of a mercury atom bonded to a phenyl group substituted with a carbonochloridoyl group The hydrate form indicates that the compound includes water molecules in its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbonochloridoylphenyl)mercury;hydrate typically involves the reaction of 4-chlorobenzoyl chloride with mercury salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition. The product is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
(4-Carbonochloridoylphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The carbonochloridoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and chlorinated by-products.
Reduction: Mercury(I) compounds and dechlorinated products.
Substitution: Various substituted phenylmercury compounds.
Scientific Research Applications
(4-Carbonochloridoylphenyl)mercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury acetate: Another organomercury compound with similar reactivity.
Mercury(II) chloride: A simple inorganic mercury compound used in various applications.
4-Chlorophenylmercury: A related compound with a different substituent on the phenyl ring.
Uniqueness
(4-Carbonochloridoylphenyl)mercury;hydrate is unique due to the presence of the carbonochloridoyl group, which imparts distinct chemical properties
Properties
| 116614-67-6 | |
Molecular Formula |
C7H6ClHgO2 |
Molecular Weight |
358.16 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H4ClO.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H;;1H2 |
InChI Key |
GZGAQVZJYQZEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
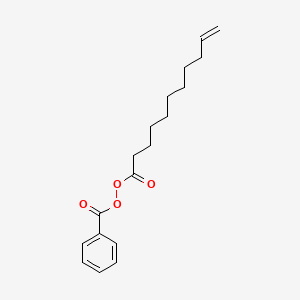
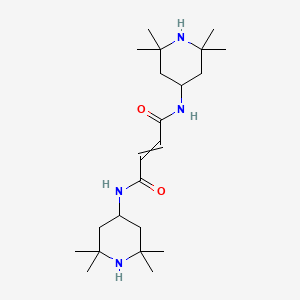
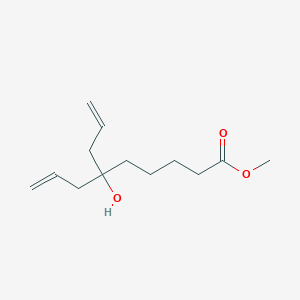
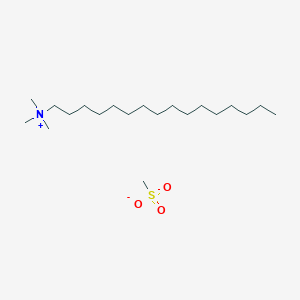
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
